Osmolality Class and Patient Tolerability: Iothalamate Meglumine vs. Ioxaglate Meglumine
In a direct head-to-head clinical trial comparing meglumine iothalamate (Conray 280, 28% iodine, high-osmolar ionic monomer) with sodium/meglumine ioxaglate (Hexabrix, 32% iodine, low-osmolar ionic dimer) for carotid arteriography in 33 conscious patients, the low-osmolar ioxaglate formulation demonstrated significantly superior patient tolerability [1]. The ioxaglate solution produced approximately one-third the osmolality of the iothalamate formulation at equivalent iodine concentrations [1].
| Evidence Dimension | Patient preference due to heat sensation discomfort |
|---|---|
| Target Compound Data | 0 patients (0%) preferred iothalamate meglumine |
| Comparator Or Baseline | Sodium/meglumine ioxaglate (Hexabrix) - 30 patients (90.9%) preferred ioxaglate |
| Quantified Difference | Absolute difference of 90.9 percentage points; p < 0.001 implied by statistical significance reporting |
| Conditions | Carotid arteriography in 33 conscious patients; direct intra-patient crossover comparison |
Why This Matters
For procurement decisions involving patient comfort-sensitive procedures such as cerebral or peripheral arteriography, the osmolality-driven tolerability disadvantage of iothalamate meglumine relative to low-osmolar alternatives must be explicitly weighed against other factors including cost and specific application requirements.
- [1] Grainger RG. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography. Br J Radiol. 1979;52(622):781-786. doi: 10.1259/0007-1285-52-622-781. PMID: 389336. View Source
